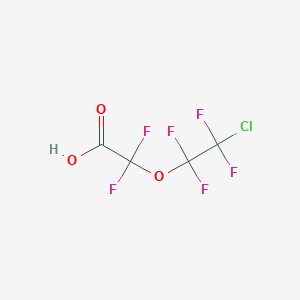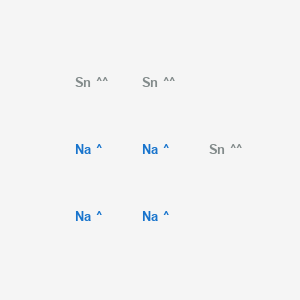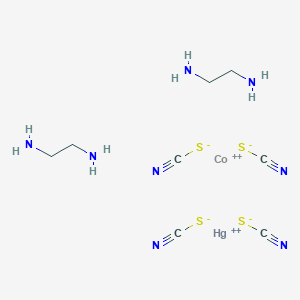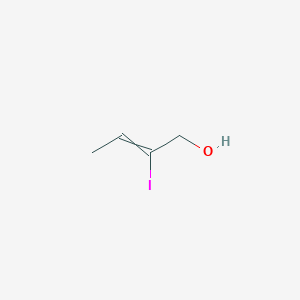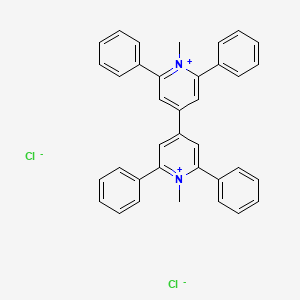
1,1'-Dimethyl-2,2',6,6'-tetraphenyl-4,4'-bipyridin-1-ium dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Dimethyl-2,2’,6,6’-tetraphenyl-4,4’-bipyridin-1-ium dichloride is a complex organic compound known for its unique structural and electronic properties This compound is characterized by the presence of two bipyridine units, each substituted with dimethyl and tetraphenyl groups, and is stabilized as a dichloride salt
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dimethyl-2,2’,6,6’-tetraphenyl-4,4’-bipyridin-1-ium dichloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Bipyridine Core: The bipyridine core is synthesized through a coupling reaction of pyridine derivatives.
Substitution with Phenyl Groups: The bipyridine core is then subjected to a Friedel-Crafts alkylation reaction to introduce the phenyl groups at the 2,2’,6,6’ positions.
Methylation: The resulting tetraphenylbipyridine is methylated using methyl iodide or a similar methylating agent.
Formation of Dichloride Salt: The final step involves the conversion of the methylated product into its dichloride salt form using hydrochloric acid or another chloride source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
1,1’-Dimethyl-2,2’,6,6’-tetraphenyl-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced bipyridine derivatives.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Functionalized bipyridine compounds with various substituents.
科学研究应用
1,1’-Dimethyl-2,2’,6,6’-tetraphenyl-4,4’-bipyridin-1-ium dichloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 1,1’-Dimethyl-2,2’,6,6’-tetraphenyl-4,4’-bipyridin-1-ium dichloride involves its interaction with molecular targets through its bipyridine core. The bipyridine units can coordinate with metal ions, forming stable complexes that exhibit unique electronic and photophysical properties. These interactions are crucial for its applications in catalysis, electronic devices, and biological systems.
相似化合物的比较
Similar Compounds
1,1’-Dimethyl-2,2’,6,6’-tetraphenylsilole: Similar in structure but contains silicon atoms instead of nitrogen.
Tetraphenylcyclopentadienone: Contains a cyclopentadienone core with phenyl substitutions.
1,1,2,2-Tetraphenyl-1,2-ethanediol: Contains a similar phenyl substitution pattern but with different functional groups.
Uniqueness
1,1’-Dimethyl-2,2’,6,6’-tetraphenyl-4,4’-bipyridin-1-ium dichloride is unique due to its bipyridine core, which allows for versatile coordination chemistry and electronic properties. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a valuable compound in multiple research fields.
属性
CAS 编号 |
83133-31-7 |
|---|---|
分子式 |
C36H30Cl2N2 |
分子量 |
561.5 g/mol |
IUPAC 名称 |
1-methyl-4-(1-methyl-2,6-diphenylpyridin-1-ium-4-yl)-2,6-diphenylpyridin-1-ium;dichloride |
InChI |
InChI=1S/C36H30N2.2ClH/c1-37-33(27-15-7-3-8-16-27)23-31(24-34(37)28-17-9-4-10-18-28)32-25-35(29-19-11-5-12-20-29)38(2)36(26-32)30-21-13-6-14-22-30;;/h3-26H,1-2H3;2*1H/q+2;;/p-2 |
InChI 键 |
VZROZCIIKCNJRA-UHFFFAOYSA-L |
规范 SMILES |
C[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC(=[N+](C(=C3)C4=CC=CC=C4)C)C5=CC=CC=C5)C6=CC=CC=C6.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


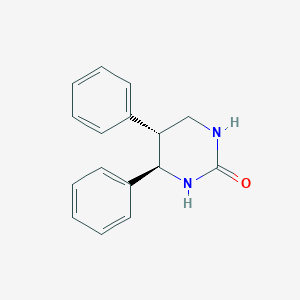

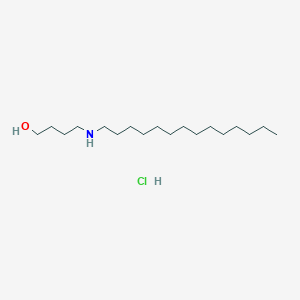
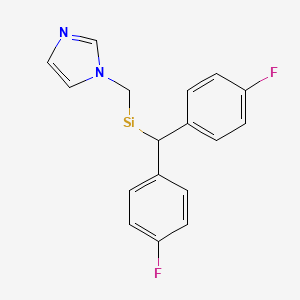

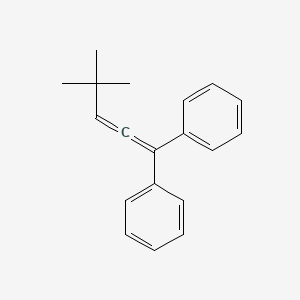

![5-({4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14422688.png)
